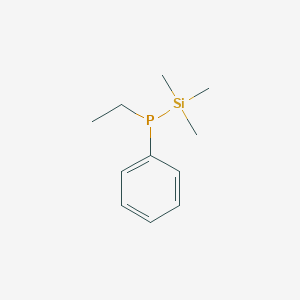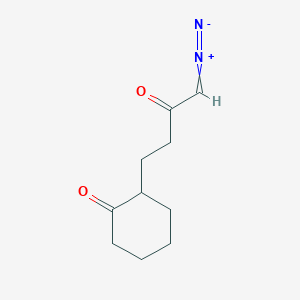
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate is a unique organic compound characterized by its diazonium and oxocyclohexyl functional groups
Vorbereitungsmethoden
The synthesis of 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate typically involves the reaction of a cyclohexanone derivative with a diazonium salt. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium group. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of products.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify biological pathways.
Wirkmechanismus
The mechanism of action of 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their function. The pathways involved include enzyme inhibition and signal transduction modulation .
Vergleich Mit ähnlichen Verbindungen
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate can be compared with other diazonium compounds such as:
1-Diazonio-4-(3-oxocycloheptyl)-1-buten-2-olate: Similar in structure but with a different ring size, affecting its reactivity and applications.
1-Diazonio-4-(2,3-dimethoxyphenyl)-1-buten-2-olate:
The uniqueness of this compound lies in its specific oxocyclohexyl group, which imparts distinct reactivity and application potential compared to its analogs.
Eigenschaften
CAS-Nummer |
60719-17-7 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(4-diazo-3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H14N2O2/c11-12-7-9(13)6-5-8-3-1-2-4-10(8)14/h7-8H,1-6H2 |
InChI-Schlüssel |
NBYJUIMBWSDJAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)CCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


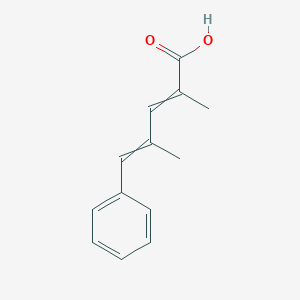
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
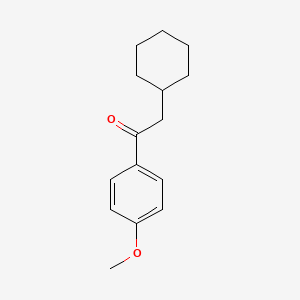

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)
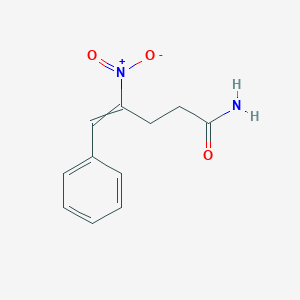
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
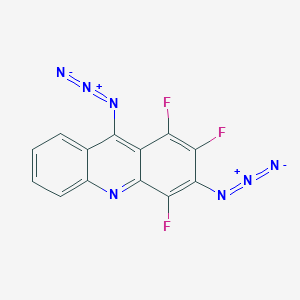

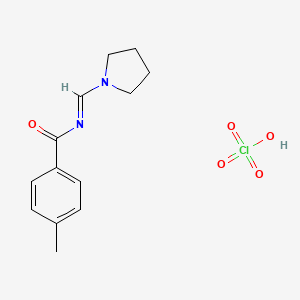
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
